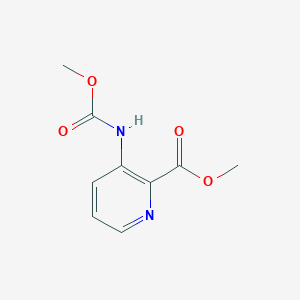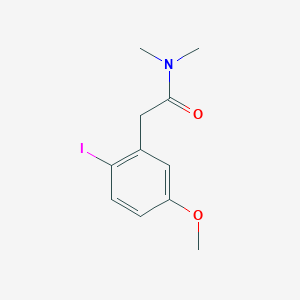
萘普生葡萄糖醛酸酯
描述
Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . Naproxen Glucuronide is a metabolite of Naproxen .
Synthesis Analysis
The synthesis of representative nonsteroidal anti-inflammatory drugs (NSAIDs), including Naproxen, has seen recent progress. Novel practical and asymmetric approaches are still being developed for their synthesis . Glucuronidation is a fundamental process in Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides .
Molecular Structure Analysis
The reactivity of acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively. Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .
Chemical Reactions Analysis
Acyl glucuronides, such as Naproxen Glucuronide, exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . Both acyl glucuronides and acyl-CoAs can transacylate glutathione, and studies have shown that acyl-CoAs are significantly more reactive than the corresponding acyl glucuronides .
Physical And Chemical Properties Analysis
The concentration of Naproxen in the environment depends on its physicochemical properties such as solubility and chemical stability as well as environmental properties .
科学研究应用
Drug-Induced Toxicity Studies
Naproxen Glucuronide is used in studies to understand the role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities. The inherent instability of AGs under physiological conditions and their ability to covalently bind to proteins make them a subject of interest in toxicity studies .
Understanding Stereoselectivity in Drug Metabolism
Research involving Naproxen Glucuronide also focuses on the stereoselective formation of covalent adducts with proteins. This is crucial for understanding how different isomers of a drug can have varying effects on the body, which is important for the development of safer pharmaceuticals .
Liver Injury Mechanisms
Naproxen Glucuronide is instrumental in exploring the mechanisms behind liver injuries caused by drugs. Since it can form covalent bonds with endogenous proteins, studying these interactions helps in understanding how certain drugs can lead to liver dysfunction .
Enzyme Interaction Studies
This metabolite is used to study the interactions between drugs and enzymes like UDP-glucuronosyltransferase (UGT). Such studies are essential for drug design and to predict potential drug-drug interactions that could affect the metabolism of co-administered drugs .
Development of Analytical Methods
Naproxen Glucuronide serves as a model compound in the development of analytical methods aimed at detecting, identifying, and quantifying AGs in biological fluids and tissues. This is vital for drug monitoring and ensuring patient safety during drug therapy .
作用机制
Target of Action
Naproxen Glucuronide is a metabolite of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Naproxen exerts its anti-inflammatory action by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins . As Naproxen Glucuronide is a metabolite of Naproxen, it is believed to share a similar mode of action.
Biochemical Pathways
Naproxen is metabolized in the liver to form various metabolites, including Naproxen Glucuronide. This metabolic process involves Phase II metabolism, where Naproxen undergoes glucuronidation to form Naproxen Glucuronide . The glucuronidation process involves several UGT enzymes, including UGT 1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and 2B7 .
Pharmacokinetics
Naproxen is rapidly and completely absorbed when administered orally. It binds extensively to plasma albumin in a concentration-dependent manner. The area under the plasma concentration-time curve (AUC) of Naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is metabolized in the liver to form Naproxen Glucuronide, which circulates in the plasma before being excreted in urine .
Result of Action
The inhibition of prostaglandin synthesis by Naproxen results in reduced inflammation and pain, which is the desired therapeutic effect of the drug It is believed that the metabolite may contribute to the overall therapeutic effect of naproxen .
Action Environment
The presence of Naproxen and its metabolites, including Naproxen Glucuronide, in the environment has been detected in various types of water, including drinking water and groundwater . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of Naproxen Glucuronide .
安全和危害
Naproxen can cause various side effects, including indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Severe side effects include an increased risk of heart disease, stroke, gastrointestinal bleeding, and stomach ulcers .
未来方向
Naproxen is used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps . It can also be used to treat acute pain caused by other conditions not listed in this medication guide . The delayed-release or extended-release tablets are slower-acting forms of Naproxen that are used only for treating chronic conditions such as arthritis or ankylosing spondylitis .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-ODXKUVGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962092 | |
| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naproxen Glucuronide | |
CAS RN |
41945-43-1 | |
| Record name | Naproxen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41945-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naproxen glucuronide, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2P2M6J3PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the major metabolic pathway of naproxen glucuronide in rats?
A1: Hydrolysis is the major process leading to the elimination of R-naproxen glucuronide in rats, rather than biliary excretion. []
Q2: Are there differences in the metabolic disposition of the two diastereomers of naproxen glucuronide?
A2: Yes, research has shown that R-naproxen glucuronide is more labile than S-naproxen glucuronide both in vivo and in vitro. This difference results in a larger plasma area under the curve (AUC) ratio of naproxen to naproxen glucuronide for the R-glucuronide. []
Q3: Can the rat be considered a suitable model for studying the disposition of naproxen glucuronide?
A3: The rat may not be an adequate model for studying the disposition of acyl glucuronides in certain situations. This is because the metabolic disposition, and potentially the toxicities, of diastereomeric metabolites of chiral drugs can differ significantly even when individual diastereomers have similar apparent clearances. []
Q4: Which animal species exhibits a urinary metabolic profile of naproxen that is most similar to that of humans?
A4: The guinea pig and mouse demonstrate the closest urinary metabolic profiles to that of humans in terms of naproxen metabolism. []
Q5: What is the effect of probenecid on naproxen metabolism?
A5: Probenecid significantly alters the half-life, renal clearance, and metabolism of naproxen. It inhibits naproxen glucuronide formation and reduces the renal clearance of naproxen. [] This results in higher steady-state plasma levels of naproxen and increased formation of the 6-O-desmethylnaproxen metabolite. []
Q6: Can naproxen glucuronide be directly oxidized by cytochrome P450 enzymes?
A6: Yes, similar to steroid sulfates, naproxen glucuronide can undergo direct oxidation by cytochrome P450 enzymes. [, ]
Q7: Which cytochrome P450 isoform has been specifically implicated in the oxidation of estradiol-17β-glucuronide?
A7: CYP2C8 has been identified as the specific cytochrome P450 isoform responsible for the oxidation of estradiol-17β-glucuronide to 2-hydroxy-estradiol-17β-glucuronide. [, ] This reaction has been observed in both human liver microsomal preparations and heterologously expressed cytochrome P450 isoforms. [, ]
Q8: How does the structure of chemically bonded C18 phases influence the HPLC separation of naproxen glucuronide diastereoisomers?
A8: HPLC separation of naproxen glucuronide diastereoisomers is affected by the structure and coverage density of chemically bonded C18 phases. Good and reproducible separation results were obtained using materials with monomeric C18 CBP structure and high coverage density. []
Q9: What is the potential clinical relevance of understanding the interaction between naproxen glucuronide and drug transporters?
A9: Understanding the interactions of naproxen glucuronide with drug transporters, such as OAT3, MRP2, and MRP4, is crucial as these interactions can potentially lead to drug-drug interactions and impact the pharmacokinetics and efficacy of co-administered medications. []
Q10: Can naproxen metabolites trigger immune thrombocytopenia?
A10: Yes, metabolites of naproxen, specifically naproxen glucuronide, have been identified as sensitizing agents in cases of drug-induced immune thrombocytopenia. Antibodies reactive with normal platelets in the presence of naproxen glucuronide have been detected in affected patients. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







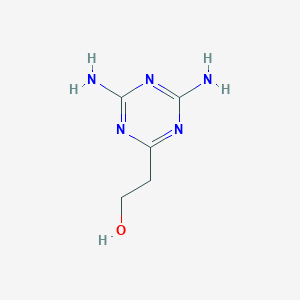
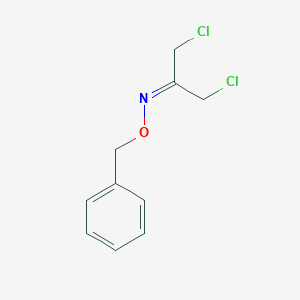
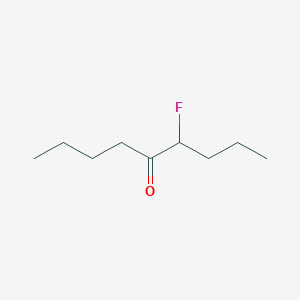
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

